高氯酸铕

描述

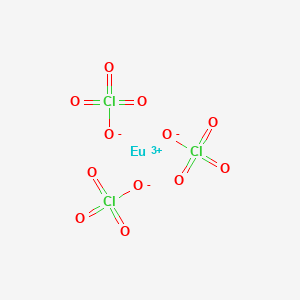

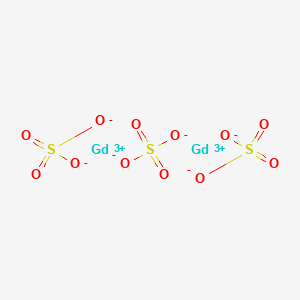

Europium perchlorate is a compound of europium, a soft, silvery metal that tarnishes quickly and reacts with water . The compound is a unique organic shell, composed of perchlorate europium (III) complex, and an inorganic core, composed of silica .

Synthesis Analysis

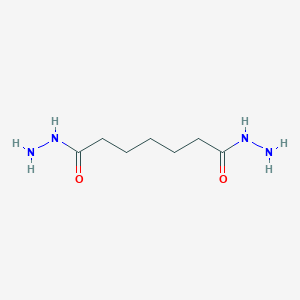

The binary complex of Europium perchlorate was synthesized using HOOCC6H4N(CONH(CH2)3Si(OCH2CH3)3)2 (MABA-Si) and was used as a ligand . The as-prepared silica nanoparticles were successfully coated with the -Si(OCH2CH3)3 group of MABA-Si to form Si-O-Si chemical bonds by means of the hydrolyzation of MABA-Si .

Molecular Structure Analysis

The binary complex of Europium perchlorate was characterized by elemental analysis, molar conductivity, and coordination titration analysis . A complex of europium perchlorate with methylene bis(diphenylphosphine oxide) (HMPPO), Eu(HMPPO)43·2H2O has been synthesized and characterized by X-ray crystallography, infrared spectroscopy, and thermal analysis .

Chemical Reactions Analysis

Europium (III) perchlorate exhibits strong luminescent intensity, high quantum yields (Φ), and long luminescent lifetimes . The fluorescence spectra illustrated that the energy of the ligand MABA-Si transferred to the energy level for the excitation state of europium (III) ion .

Physical And Chemical Properties Analysis

Europium perchlorate has a molecular weight of 450.31 g/mol . It is a strong oxidizer with the lowest solubility of the alkali metal perchlorates .

科学研究应用

Photoluminescent Materials

Europium perchlorate is used in the synthesis of photoluminescent materials. These materials are capable of emitting light upon exposure to ultraviolet radiation. Europium complexes, in particular, exhibit strong luminescent intensity, high quantum yields, and long luminescent lifetimes, making them suitable for applications in organic light-emitting diodes (OLEDs) and laser media . The high intrinsic luminescent quantum yields and stimulated emission cross-sections of Europium complexes suggest potential applications in high-power laser media .

Luminescent Nanoparticles

The compound plays a crucial role in the development of luminescent nanoparticles, such as the SiO2@Eu(MABA-Si) nanoparticles . These nanoparticles consist of a silica core and a cladding layer of Europium perchlorate complex, which exhibits intense red luminescence. The size of the core-SiO2 spheres influences the luminescence, offering potential for tailored applications in bioimaging and medical diagnostics .

Biological Labeling

Europium-doped compounds are utilized as labels in time-resolved fluorescence assays. This application leverages Europium’s long luminescence lifetime, which allows for highly sensitive detection of biological molecules, such as proteins and hormones, free from background noise . This makes Europium perchlorate an invaluable tool in the field of biochemistry and molecular biology for studying complex biological processes.

Laser Media

Due to its excellent luminescent properties, Europium perchlorate is also explored as a medium for lasers. The four-level electric transitions of Europium complexes are particularly effective for forming population inversion, a necessary condition for laser action . This application is significant for the development of compact laser devices and functional materials for various scientific and industrial purposes.

Electroluminescent Devices

Europium complexes, including those with Europium perchlorate, are investigated for their use in electroluminescent (EL) devices . These devices are used in displays and lighting systems where electrical energy is converted into light energy. The potential of Europium complexes in EL devices lies in their ability to emit light in visible and near-infrared spectra, which is crucial for the advancement of display technology.

Light-Emitting Biosensors

Lastly, Europium perchlorate is instrumental in the creation of light-emitting biosensors. These sensors can detect and measure biological substances and are particularly useful in medical diagnostics and environmental monitoring . The luminescent properties of Europium complexes enable the development of biosensors that are both highly sensitive and specific.

作用机制

安全和危害

属性

IUPAC Name |

europium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Eu/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBBDPJZIDRZFY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

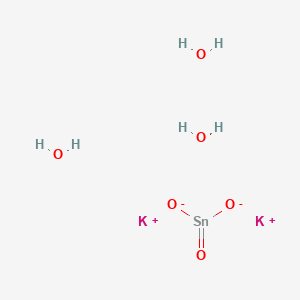

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu(ClO4)3, Cl3EuO12 | |

| Record name | Europium(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Europium(III)_perchlorate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium perchlorate | |

CAS RN |

13537-22-9 | |

| Record name | Europium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)

![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)